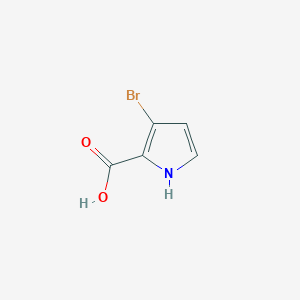
3-bromo-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
3-Bromo-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 145821-55-2 . It has a molecular weight of 190 .
Molecular Structure Analysis
The molecular formula of 3-bromo-1H-pyrrole-2-carboxylic acid is C5H4BrNO2 . It has an average mass of 189.995 Da and a monoisotopic mass of 188.942535 Da .Physical And Chemical Properties Analysis
3-Bromo-1H-pyrrole-2-carboxylic acid has a density of 2.0±0.1 g/cm3, a boiling point of 385.9±27.0 °C at 760 mmHg, and a flash point of 187.2±23.7 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
Pyrrole derivatives, including 3-bromo-1H-pyrrole-2-carboxylic acid, have been found to exhibit anti-cancer activity . In a study, pyrroles were synthesized using 3-formylchromones as decarboxylative coupling partners, and these synthesized products were evaluated against five different cancer cell lines . One of the compounds selectively inhibited the proliferation of HCT116 cells .
Organocatalysis
Organocatalysis has emerged as an important tool for the synthesis of diverse structural scaffolds . The construction of the pyrrole ring has gained much attention due to its remarkable biological activities and pharmaceutical applications . Organocatalytic approaches have provided a new alternative for the synthesis of these 5-membered aza heterocycles .
Synthesis of Atorvastatin Precursors
The N-heterocyclic carbene catalyzed synthesis of 1,2,4-trisubstituted pyrroles could also be applicable in the synthesis of diverse structural precursors of atorvastatin .
Fungicides
Pyrrole and its derivatives, including 3-bromo-1H-pyrrole-2-carboxylic acid, have applications in the production of fungicides .
Antibiotics
Pyrrole subunit has diverse applications in the production of antibiotics .
Anti-Inflammatory Drugs
Pyrrole derivatives are used in the production of anti-inflammatory drugs .
Cholesterol Reducing Drugs
Pyrrole subunit is used in the production of cholesterol reducing drugs .
Material Science Applications
Pyrrole and its derivatives have applications in material science .
Wirkmechanismus
Target of Action
Pyrrole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrrole compounds are known to interact with their targets through various mechanisms, such as oxidative demethylation . The bromine atom in the 3-bromo-1H-pyrrole-2-carboxylic acid could potentially enhance its reactivity, allowing it to form covalent bonds with its targets .
Biochemical Pathways
Pyrrole compounds are known to be involved in a variety of biochemical reactions, including the formation of enamino diketones .
Result of Action
Pyrrole compounds are known to exhibit a variety of biological activities, including antiviral, antibacterial, and kinase inhibitory effects .
Action Environment
The action of 3-bromo-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. For instance, its stability could be affected by light and temperature, as suggested by the recommendation to store it in a dark place under -20°C .
Eigenschaften
IUPAC Name |
3-bromo-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGLHBLIXZLOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-pyrrole-2-carboxylic acid | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

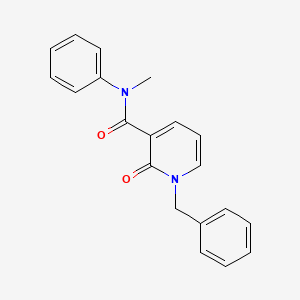
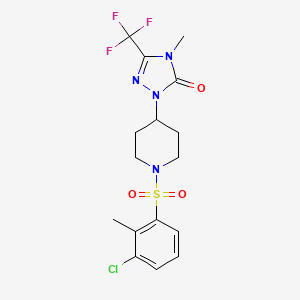
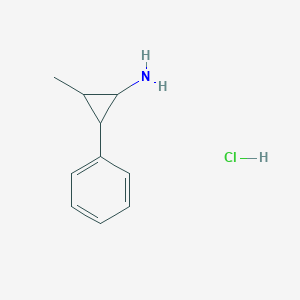
![N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2882526.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2882529.png)
![N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]but-2-ynamide](/img/structure/B2882530.png)
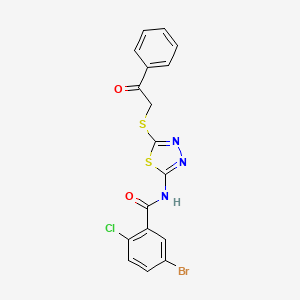
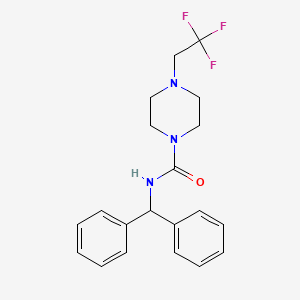
![methyl 3-(2,6-dichlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2882534.png)

![N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide](/img/structure/B2882539.png)
![2-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2882540.png)
![N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2882542.png)
![[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol](/img/structure/B2882544.png)